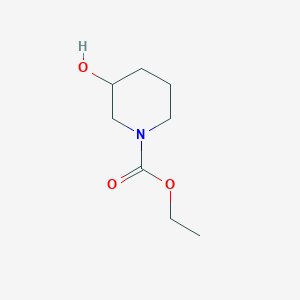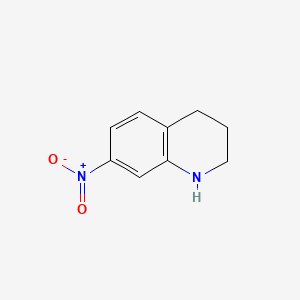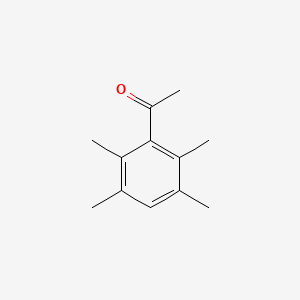
Chlorure de 3,5,5-triméthylhexanoyle
Vue d'ensemble
Description
3,5,5-Trimethylhexanoyl chloride, also known as isononanoyl chloride, is an organic compound with the molecular formula C₉H₁₇ClO. It is an acid chloride derived from 3,5,5-trimethylhexanoic acid. This compound is typically a colorless to light yellow liquid and is known for its reactivity, particularly in organic synthesis .
Applications De Recherche Scientifique
3,5,5-Trimethylhexanoyl chloride is used in various scientific research applications, including:
Organic Synthesis: It serves as a reagent in the synthesis of barbituric acid analogs and other complex organic molecules.
Pharmaceuticals: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Crop Protection: It is involved in the production of crop protection agents and pesticides.
Dyes and Pigments: It is used in the synthesis of dyes and pigments
Mécanisme D'action
Target of Action
3,5,5-Trimethylhexanoyl chloride, also known as isononanoyl chloride, is primarily used as a reagent in the synthesis of various compounds
Mode of Action
As an acid chloride, 3,5,5-Trimethylhexanoyl chloride is highly reactive. It can participate in acylation reactions, where it donates an acyl group to a target molecule . This can result in significant changes to the target molecule, including changes in its reactivity, solubility, and other properties.
Biochemical Pathways
The specific biochemical pathways affected by 3,5,5-Trimethylhexanoyl chloride depend on the target molecules it reacts with. For example, it can be used as a reagent in the synthesis of barbituric acid analogs , which are involved in the central nervous system’s function. It can also be used in the synthesis of alpha-N-fatty acyl colistin nonapeptide derivatives , which are antibiotics that target the bacterial cell membrane.
Result of Action
The molecular and cellular effects of 3,5,5-Trimethylhexanoyl chloride are largely dependent on the specific reactions it participates in. For example, in the synthesis of barbituric acid analogs, it contributes to the formation of compounds that can modulate the activity of GABA receptors in the brain .
Action Environment
The action of 3,5,5-Trimethylhexanoyl chloride can be influenced by various environmental factors. For instance, its reactivity can be affected by the pH of the environment, the presence of other reactive species, and the temperature . Moreover, it should be stored under inert gas and in a cool and dark place to maintain its stability .
Analyse Biochimique
Biochemical Properties
3,5,5-Trimethylhexanoyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of barbituric acid analogs and fatty acyl derivatives . It interacts with enzymes such as acyltransferases, which facilitate the transfer of the acyl group from the chloride to other molecules. This interaction is crucial for the formation of various biochemical compounds. Additionally, 3,5,5-Trimethylhexanoyl chloride can react with proteins and other biomolecules, leading to the formation of acylated derivatives that can alter the function and activity of these biomolecules .
Cellular Effects
The effects of 3,5,5-Trimethylhexanoyl chloride on cells and cellular processes are profound. It can influence cell signaling pathways by modifying key signaling proteins through acylation. This modification can alter the activity of these proteins, leading to changes in gene expression and cellular metabolism . For instance, the acylation of transcription factors can affect their ability to bind to DNA and regulate gene expression, thereby impacting various cellular functions.
Molecular Mechanism
At the molecular level, 3,5,5-Trimethylhexanoyl chloride exerts its effects through the formation of covalent bonds with biomolecules. This compound can acylate amino groups in proteins, leading to changes in their structure and function . The acylation process can inhibit or activate enzymes, depending on the specific site of modification. Additionally, 3,5,5-Trimethylhexanoyl chloride can influence gene expression by modifying transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,5,5-Trimethylhexanoyl chloride can change over time. The compound is relatively stable under standard conditions, but it can degrade over extended periods or under specific conditions such as high temperature or exposure to moisture . Long-term exposure to 3,5,5-Trimethylhexanoyl chloride can lead to cumulative effects on cellular function, including alterations in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of 3,5,5-Trimethylhexanoyl chloride vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes . Toxic or adverse effects, such as tissue damage and metabolic disturbances, are observed at high doses . These effects highlight the importance of dosage control in experimental settings.
Metabolic Pathways
3,5,5-Trimethylhexanoyl chloride is involved in various metabolic pathways, primarily through its role as an acylating agent . It interacts with enzymes such as acyltransferases and coenzymes like Coenzyme A, facilitating the transfer of acyl groups to target molecules. This process can affect metabolic flux and the levels of specific metabolites, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 3,5,5-Trimethylhexanoyl chloride is transported and distributed through interactions with transport proteins and binding proteins . These interactions help in the localization and accumulation of the compound in specific cellular compartments. The distribution of 3,5,5-Trimethylhexanoyl chloride can affect its activity and function within the cell .
Subcellular Localization
The subcellular localization of 3,5,5-Trimethylhexanoyl chloride is influenced by targeting signals and post-translational modifications . The compound can be directed to specific organelles or compartments within the cell, where it exerts its biochemical effects. For example, acylation of mitochondrial proteins can affect mitochondrial function and energy metabolism .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,5,5-Trimethylhexanoyl chloride can be synthesized through the chlorination of 3,5,5-trimethylhexanoic acid using thionyl chloride (SOCl₂) as the chlorinating agent. The reaction typically proceeds under reflux conditions, where the carboxylic acid reacts with thionyl chloride to form the corresponding acid chloride, releasing sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases as by-products .
Industrial Production Methods
In an industrial setting, continuous flow synthesis methods have been developed to produce 3,5,5-trimethylhexanoyl chloride more efficiently. One such method involves the use of triphosgene and 3,5,5-trimethylhexanoic acid in the presence of N,N-dimethylformamide (DMF) as a catalyst. This process is carried out in a silicon carbide microreactor, which allows for better control over reaction conditions and improved safety .
Analyse Des Réactions Chimiques
Types of Reactions
3,5,5-Trimethylhexanoyl chloride primarily undergoes nucleophilic acyl substitution reactions due to the presence of the highly reactive acyl chloride group. These reactions include:
Hydrolysis: Reacts with water to form 3,5,5-trimethylhexanoic acid and hydrochloric acid.
Aminolysis: Reacts with amines to form amides.
Alcoholysis: Reacts with alcohols to form esters.
Common Reagents and Conditions
Hydrolysis: Water, typically under mild conditions.
Aminolysis: Primary or secondary amines, often in the presence of a base such as pyridine.
Alcoholysis: Alcohols, often in the presence of a base such as triethylamine.
Major Products Formed
Hydrolysis: 3,5,5-Trimethylhexanoic acid.
Aminolysis: 3,5,5-Trimethylhexanamide.
Alcoholysis: 3,5,5-Trimethylhexanoate esters
Comparaison Avec Des Composés Similaires
Similar Compounds
- Neodecanoyl chloride
- 2-Ethylhexanoyl chloride
- 3-Cyclohexylpropionyl chloride
- Cyclopentanecarbonyl chloride
- 3-Cyclopentylpropionyl chloride
Uniqueness
3,5,5-Trimethylhexanoyl chloride is unique due to its branched structure, which imparts specific steric and electronic properties. This branching can influence the reactivity and selectivity of the compound in various chemical reactions, making it distinct from its linear or less-branched counterparts .
Propriétés
IUPAC Name |
3,5,5-trimethylhexanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClO/c1-7(5-8(10)11)6-9(2,3)4/h7H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKPNPPFAYJZRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)Cl)CC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0049284 | |
| Record name | 3,5,5-Trimethylhexanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0049284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Hexanoyl chloride, 3,5,5-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
36727-29-4 | |
| Record name | 3,5,5-Trimethylhexanoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36727-29-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5,5-Trimethylhexanoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036727294 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanoyl chloride, 3,5,5-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,5,5-Trimethylhexanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0049284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5,5-trimethylhexanoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.319 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5,5-TRIMETHYLHEXANOYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2J193VP5M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![3-[(Methylamino)sulphonyl]benzoic acid](/img/structure/B1295684.png)



